3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
The compound “3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a bromothiophene, a sulfonyl group, a pyrrolidine ring, and a thiazolidine-2,4-dione. These components are often found in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromothiophene group could potentially be replaced in a substitution reaction . The sulfonyl group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Antiproliferative and Antimicrobial Applications
Antiproliferative Activity : The design and synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have shown potent antiproliferative activity against a range of carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety significantly influenced the antiproliferative activity, highlighting the role of specific functional groups in enhancing biological efficacy (Chandrappa et al., 2008).
Antimicrobial Activity : Substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their antimicrobial effects. These compounds showed promising in vitro activities against some Gram-positive bacteria, demonstrating their potential as antimicrobial agents (Kim et al., 2004).
Antihyperglycemic and Anticancer Potential
Antihyperglycemic Agents : Novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones have been prepared and evaluated as oral antihyperglycemic agents. These compounds were effective in lowering glucose and insulin levels in obese, insulin-resistant mouse models, indicating their potential use in managing diabetes (Wrobel et al., 1998).
Anticancer Activity : The synthesis of N-substituted indole derivatives incorporating the thiazolidine-2,4-dione moiety has been explored for their anticancer activity. Certain derivatives have shown significant inhibitory effects on topoisomerase-I enzyme, highlighting their potential as anticancer agents, especially against MCF-7 human breast cancer cell lines (Kumar & Sharma, 2022).
Mechanism of Action
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It’s a five-membered nitrogen-containing heterocycle that’s often used in medicinal chemistry . The pyrrolidine ring can contribute to the stereochemistry of a molecule and increase its three-dimensional coverage .
Thiazolidine Ring
Thiazolidine is another five-membered heterocyclic compound that contains sulfur and nitrogen. Compounds with a thiazolidine ring have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Future Directions
Properties
IUPAC Name |
3-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4S3/c12-8-1-2-10(20-8)21(17,18)13-4-3-7(5-13)14-9(15)6-19-11(14)16/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZYTJIVKHVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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